molecular formula C10H10O2 B196252 5-Acetyl-2,3-dihydrobenzo[b]furan CAS No. 90843-31-5

5-Acetyl-2,3-dihydrobenzo[b]furan

Cat. No. B196252
CAS RN: 90843-31-5
M. Wt: 162.18 g/mol
InChI Key: MMVUJVASBDVNGJ-UHFFFAOYSA-N
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Patent
US04703052

Procedure details

To a stirred solution of 12 g [100 mmole) 2,3-dihydrobenzofuran in 80 ml carbon disulfide was added in portions 30 g (225 mmole) anhydrous aluminum chloride. The mixture was heated at reflux and 18.9 ml (200 mmole) acetic anhydride was slowly added. Refluxing was continued for one hour after the addition was completed. Carbon disulfide was then removed by distillation and the residue was cooled in ice. Cracked ice (100 ml) was slowly added, the reaction mixture was acidified to pH 1 and diluted with water (100 ml) and extracted with ethyl ether (2×250 ml). The extracts were dried (Na2SO4) .and the ether evaporated. The residual oil was purified pn a column of silica gel (600 ml), eluting with 9:1 (v/v) hexane/ethyl acetate, then with a 4:1 (v/v) mixture of the same solvents, and finally with a 2:1 mixture. The product fractions were combined and evaporated to obtain the desired product as an oil; 1H-NMR(CDCl3)ppm(delta): 2.4 (s, 3H), 3.2 (t, 2H), 4.6 (t, 2H), 6.7 (d, 1H), 7.7 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH2:2]1.[Cl-].[Al+3].[Cl-].[Cl-].[C:14](OC(=O)C)(=[O:16])[CH3:15]>C(=S)=S>[C:14]([C:8]1[CH:7]=[CH:6][C:5]2[O:1][CH2:2][CH2:3][C:4]=2[CH:9]=1)(=[O:16])[CH3:15] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC2=C1C=CC=C2
Name
Quantity
30 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
80 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
18.9 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
Carbon disulfide was then removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled in ice
ADDITION
Type
ADDITION
Details
Cracked ice (100 ml) was slowly added
ADDITION
Type
ADDITION
Details
diluted with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (2×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residual oil was purified pn a column of silica gel (600 ml)
WASH
Type
WASH
Details
eluting with 9:1 (v/v) hexane/ethyl acetate
ADDITION
Type
ADDITION
Details
with a 4:1 (v/v) mixture of the same solvents
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C=1C=CC2=C(CCO2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.